molecular formula C14H15NO B2692198 5-(Cyclopropylmethylamino)naphthalen-1-ol CAS No. 1157592-19-2

5-(Cyclopropylmethylamino)naphthalen-1-ol

Cat. No.: B2692198
CAS No.: 1157592-19-2
M. Wt: 213.28
InChI Key: XJBLFLGJEPGAFM-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethylamino)naphthalen-1-ol is a synthetic organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethylamino)naphthalen-1-ol typically involves the reaction of naphthalene derivatives with cyclopropylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethylamino)naphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Cyclopropylmethylamino)naphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethylamino)naphthalen-1-ol involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopropylmethylamino)naphthalen-1-ol is unique due to the presence of both a cyclopropylmethylamino group and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(cyclopropylmethylamino)naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14-6-2-3-11-12(14)4-1-5-13(11)15-9-10-7-8-10/h1-6,10,15-16H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBLFLGJEPGAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC3=C2C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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